

Application Notes and Protocols: Aureobasidin A for Studying Fungal Sphingolipid Metabolism

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Compound of Interest

Compound Name: *Basifungin*

Cat. No.: *B1667757*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus *Aureobasidium pullulans*.^{[1][2]} It exhibits potent, broad-spectrum fungicidal activity against many pathogenic fungi, including species of *Candida*, *Cryptococcus*, and *Aspergillus*.^{[1][3]} The primary mechanism of action of Aureobasidin A is the specific inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.^[4] This enzyme is crucial for fungal growth and virulence but is absent in mammals, making it an attractive and specific target for antifungal drug development. These characteristics make Aureobasidin A an invaluable tool for dissecting the complexities of sphingolipid metabolism and its role in fungal biology.

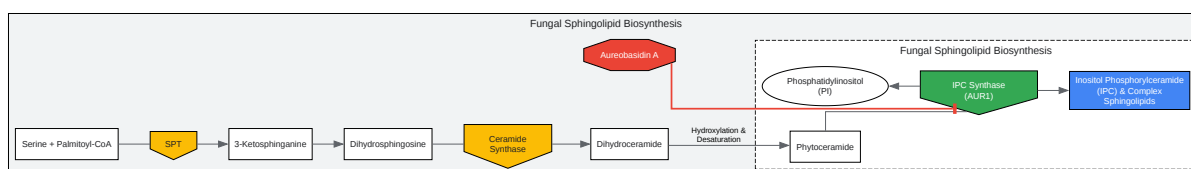
Mechanism of Action

Sphingolipids are essential components of fungal cell membranes, involved in maintaining structural integrity, cell signaling, and growth. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to form ceramide. In the final, critical step unique to fungi, IPC synthase (encoded by the *AUR1* gene) catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, forming inositol phosphorylceramide (IPC).

Aureobasidin A non-competitively inhibits IPC synthase by binding to a hydrophobic pocket in the enzyme's catalytic domain, which blocks the entry of both ceramide and PI substrates. This inhibition has two primary consequences for the fungal cell:

- **Depletion of Essential Sphingolipids:** The block in IPC synthesis prevents the formation of mature, complex sphingolipids that are vital for cell membrane function and viability.
- **Ceramide Accumulation:** The pathway blockage leads to the upstream accumulation of ceramides, which can reach toxic levels and trigger cell death.

The fungicidal action of Aureobasidin A is linked to the disruption of the cell membrane, aberrant actin assembly, and inhibition of the normal budding process, ultimately leading to cell death.



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Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Quantitative Data Summary

Aureobasidin A's efficacy has been quantified across various fungal species through in vitro enzyme inhibition and whole-cell susceptibility testing.

Table 1: In Vitro Inhibition of IPC Synthase by Aureobasidin A This table summarizes the 50% inhibitory concentration (IC₅₀) of Aureobasidin A against IPC synthase from different fungal species. The consistently low nanomolar values highlight the potent and specific nature of the inhibition.

Fungal Species	Specific Activity (pmol/min/mg)	IC ₅₀ of Aureobasidin A (ng/mL)	Reference
Candida albicans	12.0 ± 1.0	2.1 ± 0.1	
Candida glabrata	2.0 ± 0.2	1.8 ± 0.1	
Candida tropicalis	4.0 ± 0.3	2.0 ± 0.2	
Aspergillus fumigatus	3.0 ± 0.4	5.0 ± 0.5	
Aspergillus flavus	1.0 ± 0.1	3.0 ± 0.3	
Aspergillus niger	2.0 ± 0.2	2.0 ± 0.2	

Table 2: Antifungal Activity (MIC) of Aureobasidin A against Various Fungal Species The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth. The MIC values for Aureobasidin A can vary significantly, often due to species-specific factors like drug efflux pumps.

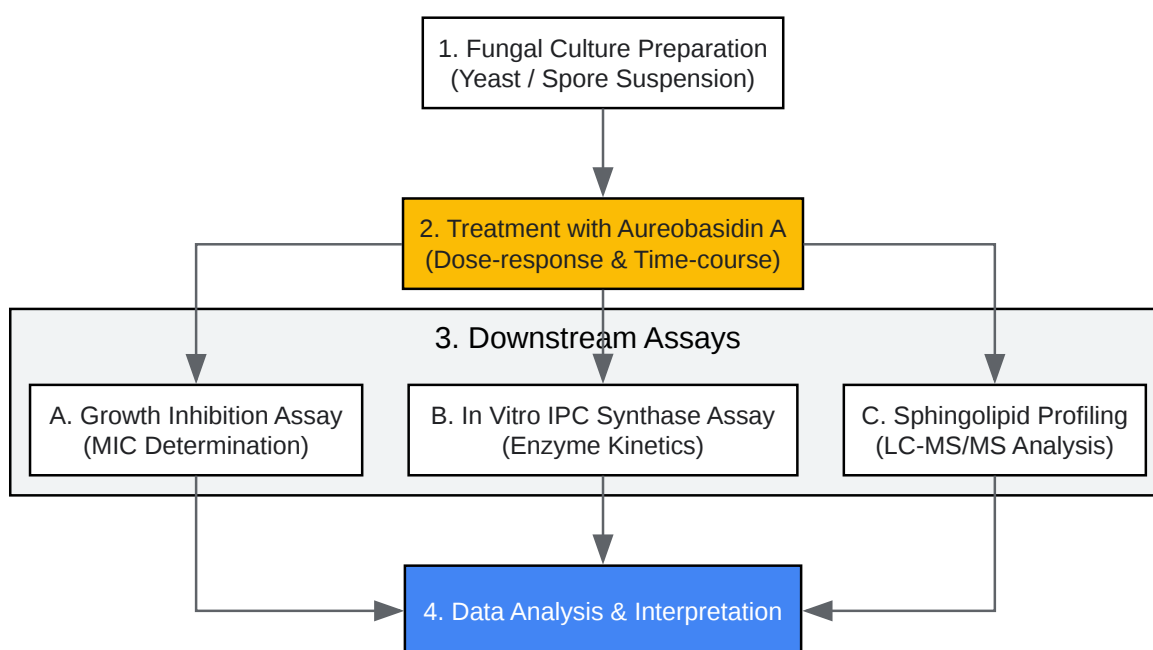
Fungal Species	MIC (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Candida albicans	0.5 - 4.0	1.0	1.0	
Candida glabrata	0.25 - 2.0	0.25	2.0	
Candida krusei	0.5	-	-	
Aspergillus fumigatus	>50	-	-	
Aspergillus flavus	>50	-	-	
Aspergillus niger	0.8	-	-	
Saccharomyces cerevisiae	0.1 - 0.5	-	-	

Table 3: Potentiation of Aureobasidin A Activity in *A. fumigatus* by MDR Modulators The high intrinsic resistance of some species, like *A. fumigatus*, is not due to target insensitivity but to increased drug efflux. Mammalian multidrug resistance (MDR) modulators can reverse this resistance, significantly lowering the MIC.

Compound	Concentration (μM)	MIC of Aureobasidin A ($\mu\text{g/mL}$)	Reference
None (Control)	-	>50	
Verapamil	200	3.0	
Chlorpromazine	25	1.6	
Trifluoperazine	10	1.6	

Experimental Workflow

Studying the effects of Aureobasidin A typically involves a multi-faceted approach, from initial susceptibility testing to detailed mechanistic analysis of the sphingolipid pathway.



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Caption: General experimental workflow for studying the effects of Aureobasidin A.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeast and M38 for filamentous fungi.

Materials:

- Aureobasidin A (stock solution in methanol or DMSO, e.g., 1 mg/mL).
- Fungal isolates.
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Sterile 96-well flat-bottom microtiter plates.
- Spectrophotometer or plate reader (530 nm).
- Sterile saline (0.85%).

Procedure:

- Inoculum Preparation (Yeast):
 - Culture yeast on a Sabouraud Dextrose Agar plate for 24-48 hours.
 - Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
 - Dilute this suspension 1:1000 in RPMI 1640 to achieve a final concentration of approximately $0.5\text{--}2.5 \times 10^3$ cells/mL.
- Inoculum Preparation (Filamentous Fungi):
 - Culture fungus on Potato Dextrose Agar for 7 days to allow for conidiation.

- Gently scrape conidia from the surface into sterile saline with 0.05% Tween 20.
- Adjust the conidial suspension to a final concentration of $0.4\text{--}5 \times 10^4$ CFU/mL in RPMI 1640.
- Drug Dilution:
 - Prepare a 2-fold serial dilution of Aureobasidin A in RPMI 1640 in a 96-well plate. Final concentrations typically range from 0.05 to 50 $\mu\text{g/mL}$.
 - Add 100 μL of each drug dilution to the appropriate wells.
- Inoculation and Incubation:
 - Add 100 μL of the prepared fungal inoculum to each well.
 - Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
 - Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of Aureobasidin A that causes complete inhibition of visible growth.

Protocol 2: In Vitro Assay of Inositol Phosphorylceramide (IPC) Synthase Activity

This protocol measures the direct inhibitory effect of Aureobasidin A on IPC synthase activity in fungal membrane preparations.

Materials:

- Fungal cells (e.g., *C. albicans*, *A. fumigatus*).
- Microsomal membrane isolation buffer (e.g., Tris-HCl, EDTA, protease inhibitors).

- Assay buffer (e.g., HEPES pH 7.5, NaCl).
- Fluorescent substrate: NBD-C6-ceramide (C6-NBD-cer).
- Phosphatidylinositol (PI).
- Aureobasidin A.
- HPLC or TLC system for separation and detection of fluorescent lipids.

Procedure:

- Preparation of Microsomal Membranes:
 - Grow fungal cells to mid-log phase and harvest by centrifugation.
 - Mechanically disrupt the cells (e.g., with glass beads, French press) in ice-cold isolation buffer.
 - Perform differential centrifugation to pellet cell debris and then to pellet the microsomal fraction from the supernatant (e.g., 100,000 x g for 1 hour).
 - Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).
- IPC Synthase Reaction:
 - In a microfuge tube, prepare the reaction mixture. A typical 50 μ L reaction contains:
 - 1.0 mg/mL microsomal membranes.
 - 2 mM PI.
 - 0.1 mM C6-NBD-cer.
 - Varying concentrations of Aureobasidin A (e.g., 1 to 50 ng/mL).
 - Pre-incubate the membranes with Aureobasidin A for 5 minutes at 30°C.

- Initiate the reaction by adding the C6-NBD-cer substrate.
- Incubate for 30-60 minutes at 30°C.
- Lipid Extraction and Analysis:
 - Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
 - Vortex and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids and dry it under nitrogen.
 - Resuspend the lipid extract in a suitable solvent.
 - Analyze the sample by HPLC with a fluorescence detector or by TLC, separating the product (NBD-IPC) from the substrate (NBD-ceramide).
- Data Analysis:
 - Quantify the amount of NBD-IPC formed.
 - Calculate the percent inhibition of IPC synthase activity at each Aureobasidin A concentration relative to a no-drug control.
 - Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol 3: Analysis of Fungal Sphingolipid Profile by HPLC-ESI-MS/MS

This protocol provides a general workflow to analyze how Aureobasidin A treatment alters the global sphingolipid profile in fungal cells.

Materials:

- Fungal cells treated with and without Aureobasidin A.
- Lipid extraction solvents (e.g., chloroform, methanol, pyridine).

- Internal standards for various sphingolipid classes.
- HPLC system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).

Procedure:

- Sample Preparation:
 - Culture fungal cells to mid-log phase and treat with a sublethal concentration of Aureobasidin A for a defined period (e.g., 4-6 hours).
 - Harvest cells by centrifugation and wash thoroughly.
- Lipid Extraction:
 - Perform a total lipid extraction using established methods, such as a Bligh-Dyer extraction.
 - To differentiate between glycerophospholipids and sphingolipids, a mild alkaline hydrolysis step can be included to degrade the former.
- LC-MS/MS Analysis:
 - Resuspend the final lipid extract in a suitable solvent for injection.
 - Separate the different lipid species using an appropriate HPLC column (e.g., C18 reverse-phase).
 - Analyze the eluting lipids using ESI-MS/MS. Use specific precursor/product ion transitions in Multiple Reaction Monitoring (MRM) mode to detect and quantify known sphingolipids (e.g., different species of ceramides, IPC, MIPC).
- Data Analysis:
 - Identify and quantify the peaks corresponding to different sphingolipid species by comparing them to internal standards and known transitions.
 - Compare the sphingolipid profiles of Aureobasidin A-treated cells to untreated controls.

- Look for the expected accumulation of ceramides and a decrease in IPC and other complex sphingolipids.

Conclusion

Aureobasidin A is a powerful and specific inhibitor of fungal IPC synthase. Its utility extends beyond its potential as an antifungal agent; it serves as a critical research tool for probing the fungal sphingolipidome. By using the protocols outlined above, researchers can effectively investigate the essential roles of sphingolipids in fungal physiology, identify novel mechanisms of antifungal resistance, and screen for new therapeutic strategies targeting this vital metabolic pathway.

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- To cite this document: BenchChem. [Application Notes and Protocols: Aureobasidin A for Studying Fungal Sphingolipid Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667757#aureobasidin-a-for-studying-sphingolipid-metabolism-in-fungi]

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